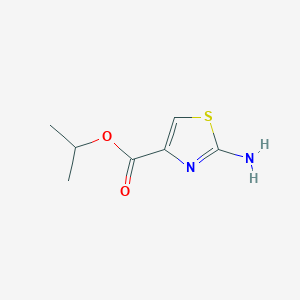![molecular formula C15H18F3NO2 B7549819 3-[4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl]propanoic acid](/img/structure/B7549819.png)
3-[4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl]propanoic acid, commonly known as TFP, is a synthetic compound that is widely used in scientific research. TFP is a piperidine derivative that has a trifluoromethyl group attached to its phenyl ring. This compound has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields of research.
Mécanisme D'action
TFP exerts its effects by binding to specific receptors in the brain and modulating their activity. The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes, including ion channel regulation, calcium signaling, and protein trafficking. TFP binds to the sigma-1 receptor and modulates its activity, leading to downstream effects on cellular processes. TFP also modulates the activity of the NMDA receptor by binding to its glycine site, leading to enhanced NMDA receptor activity.
Biochemical and Physiological Effects:
TFP has been shown to have various biochemical and physiological effects in different cell types and animal models. In neuronal cells, TFP has been shown to increase the release of neurotransmitters, including dopamine and acetylcholine. TFP has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. In addition, TFP has been shown to have anti-inflammatory effects in various cell types, including microglial cells and astrocytes.
Avantages Et Limitations Des Expériences En Laboratoire
TFP has several advantages for use in laboratory experiments. It is a highly specific ligand for the sigma-1 receptor and has minimal off-target effects. TFP is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, TFP has some limitations, including its solubility in aqueous solutions and its potential toxicity at high concentrations. Careful attention to the experimental conditions and dosages is required to ensure the validity and reproducibility of the results.
Orientations Futures
For research on TFP include further elucidation of its mechanism of action and downstream effects on cellular processes. TFP may also have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including depression and anxiety. Further research is needed to explore the potential of TFP as a therapeutic agent and to develop more potent and selective ligands for the sigma-1 receptor.
Méthodes De Synthèse
TFP can be synthesized using various methods, including the reaction of 4-(trifluoromethyl)benzylamine with 1-bromo-3-chloropropane in the presence of a base. Another method involves the reaction of 4-(trifluoromethyl)benzaldehyde with piperidine in the presence of a reducing agent. The synthesis of TFP requires careful attention to the reaction conditions and purification methods to ensure the purity and yield of the final product.
Applications De Recherche Scientifique
TFP has been extensively used in scientific research as a tool for studying various biological processes. It is commonly used as a ligand for the sigma-1 receptor, which has been implicated in several physiological and pathological processes, including pain, depression, and neurodegenerative diseases. TFP has also been used as a modulator of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes.
Propriétés
IUPAC Name |
3-[4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO2/c16-15(17,18)13-3-1-11(2-4-13)12-5-8-19(9-6-12)10-7-14(20)21/h1-4,12H,5-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVXQONFYNCSQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)C(F)(F)F)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
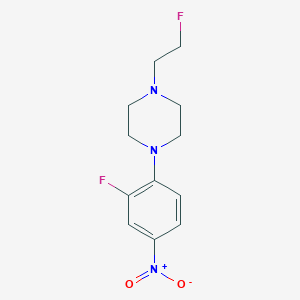
![(2E)-2-(1H-benzimidazol-2-yl)-3-[4-(diethylamino)phenyl]prop-2-enenitrile](/img/structure/B7549756.png)

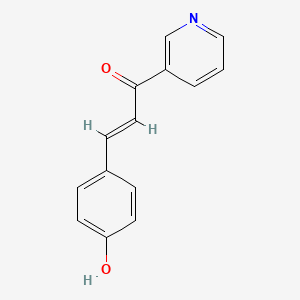
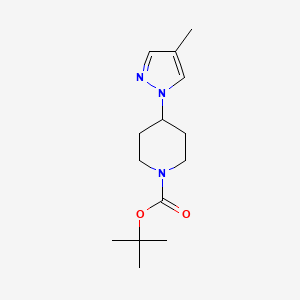
![(E)-3-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549798.png)
![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7549809.png)
![[2-chloro-4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B7549816.png)
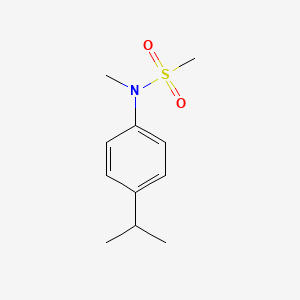
![4-(2,4-difluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B7549834.png)
![ethyl 5-methyl-2-[(E)-2-(4-morpholin-4-ylphenyl)ethenyl]-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7549842.png)
